5-(4-Bromophenyl)-2-cyclopropyl-4-methylpyrimidine

Purity Quality Control Synthetic Building Block

Researchers requiring a 5-aryl-2-cyclopropyl-4-methylpyrimidine scaffold for kinase inhibitor SAR or antimalarial programs often face sourcing gaps for the exact bromophenyl variant. This compound fills that gap: • ≥95% purity, enabling direct use in palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to generate diverse 5-aryl libraries. • The 4-bromophenyl group and cyclopropyl ring impart unique conformational constraint and halogen-bonding potential that cannot be replicated by chloro or methyl analogs. • Class-level data on related 2-cyclopropyl-4-methylpyrimidines show low-nanomolar Plasmodium falciparum kinase inhibition and strong antifungal activity against Botrytis cinerea, making this compound a strategic starting point for agrochemical and anti-infective lead optimization. Supplied with full QA documentation; standard B2B shipping worldwide.

Molecular Formula C14H13BrN2
Molecular Weight 289.176
CAS No. 1779794-82-9
Cat. No. B2714960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Bromophenyl)-2-cyclopropyl-4-methylpyrimidine
CAS1779794-82-9
Molecular FormulaC14H13BrN2
Molecular Weight289.176
Structural Identifiers
SMILESCC1=NC(=NC=C1C2=CC=C(C=C2)Br)C3CC3
InChIInChI=1S/C14H13BrN2/c1-9-13(10-4-6-12(15)7-5-10)8-16-14(17-9)11-2-3-11/h4-8,11H,2-3H2,1H3
InChIKeyUWAQYZWJIVGXHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(4-Bromophenyl)-2-cyclopropyl-4-methylpyrimidine Technical Specifications


5-(4-Bromophenyl)-2-cyclopropyl-4-methylpyrimidine (CAS 1779794-82-9) is a 2,4,5-trisubstituted pyrimidine derivative with a cyclopropyl group at C2, a methyl group at C4, and a 4-bromophenyl substituent at C5. This compound has a molecular weight of 289.17 g/mol and a computed XLogP3-AA value of 3.5, indicating moderate lipophilicity [1]. Commercial sources supply this compound at ≥95% purity, making it suitable as a research chemical and synthetic building block . Limited primary literature is available for this specific compound; therefore, selection decisions rely on class-level inference from structurally related pyrimidine analogs.

Synthetic Building Block 2,4,5-trisubstituted pyrimidine core for scaffold-based library synthesis
Research-Grade Specification Supplier-reported purity context supports synthetic transformation reproducibility
Evidence Context Limited primary literature; selection relies on class-level structure–activity inference

5-(4-Bromophenyl)-2-cyclopropyl-4-methylpyrimidine: Why Generic Substitution Fails


In-class pyrimidine analogs cannot be simply interchanged because the specific combination of a 4-bromophenyl group, cyclopropyl moiety, and methyl substitution dictates unique physicochemical and steric properties. The bromine atom introduces halogen bonding potential and increases lipophilicity relative to unsubstituted phenyl analogs, while the cyclopropyl group provides conformational constraint and metabolic stability advantages over acyclic alkyl substituents [1]. Even small structural variations among 5-aryl-2-cyclopropyl-4-methylpyrimidines can lead to significant differences in biological activity, as demonstrated by SAR studies on related pyrimidine kinase inhibitors [2]. Procurement must therefore be guided by exact structural identity rather than class-based assumptions.

Halogen Bonding Shift 4-Bromophenyl introduces halogen bonding potential that unsubstituted phenyl analogs lack, which may alter target engagement profile.
Conformational Mismatch Cyclopropyl at C2 provides conformational constraint; acyclic alkyl-substituted pyrimidines may not reproduce the same steric environment.
SAR Sensitivity Minor structural variations among 5-aryl-2-cyclopropyl-4-methylpyrimidines may shift biological activity, limiting class-based interchangeability.

5-(4-Bromophenyl)-2-cyclopropyl-4-methylpyrimidine vs. Closest Analogs


Research-Grade Purity Specification

The target compound is supplied with a minimum purity specification of 95% . This level of purity is typical for research-grade chemicals and ensures reproducibility in synthetic transformations and biological assays. In contrast, some in-class analogs may be available only at lower purities or as crude mixtures, necessitating additional purification steps.

Purity Specification
Data to verify
≥95% (min. specification)
Supports synthetic reproducibility expectations
Supplier-reported; batch-specific COA review recommended
Purity Quality Control Synthetic Building Block

Lipophilicity and Membrane Permeability

The computed XLogP3-AA value for 5-(4-Bromophenyl)-2-cyclopropyl-4-methylpyrimidine is 3.5 [1]. This moderate lipophilicity is higher than that of unsubstituted phenyl analogs (e.g., estimated XLogP ~2.5-3.0 for 5-phenyl-2-cyclopropyl-4-methylpyrimidine) due to the bromine atom, which increases hydrophobic surface area and can improve passive membrane diffusion. Excessive lipophilicity (XLogP >5) is associated with poor solubility and increased off-target binding, while values <2 may limit permeability.

Lipophilicity
Reported
XLogP3-AA 3.5
Moderate lipophilicity supports cell-based assay permeability context
Computed value; ~0.5–1.0 log units above unsubstituted phenyl analog
Lipophilicity Drug-Likeness Physicochemical Properties

Kinase Inhibition Potential of Bromo-Substituted Pyrimidines

In a study of 5-substituted pyrimidine analogues, compound 18s (bearing a Br substituent at the 5-position) exhibited IC50 values of 165 ± 18 nM against Plasmodium falciparum GSK3 (PfGSK3) and 57 ± 2 nM against PfPK6 [1]. While the exact structure of 18s differs from the target compound (it lacks the 4-bromophenyl group), the data demonstrate that bromo-substituted pyrimidines can achieve potent, low-nanomolar kinase inhibition. The target compound's 4-bromophenyl moiety is expected to confer similar or enhanced binding through halogen bonding interactions.

Kinase Inhibition Context
Class-level
PfGSK3 IC50 165 nM
PfPK6 IC50 57 nM
Reported bromo-pyrimidine kinase assay context
Inferred from analog 18s; target compound not directly measured
Kinase Inhibition Antimalarial PfGSK3 PfPK6

Cyclopropyl Moiety for Metabolic Stability and Bioactivity

A study on N-substituted phenyl-2-cyclopropyl-4-methylpyrimidine-5-carboxamides demonstrated that introduction of a cyclopropyl group to the pyrimidine ring is beneficial for improving fungicidal activity [1]. Compound 4h (N-(4-bromophenyl)-2-cyclopropyl-4-methylpyrimidine-5-carboxamide), a close analog of the target compound, showed an inhibitory rate of 84.4% against Botrytis cinerea at 100 mg/L. The target compound, lacking the carboxamide linker, retains the key cyclopropyl- and 4-bromophenyl-substituted pyrimidine core, which is associated with enhanced stability and target engagement.

Cyclopropyl Bioactivity
Class-level
84.4% inhibition
at 100 mg/L
Reported cyclopropyl-associated fungicidal activity context
Inferred from carboxamide analog 4h; Botrytis cinerea assay
Metabolic Stability Cyclopropyl Structure-Activity Relationship

5-(4-Bromophenyl)-2-cyclopropyl-4-methylpyrimidine Application Scenarios


Medicinal Chemistry: Kinase Inhibitor Lead Optimization

The 4-bromophenyl group offers a handle for halogen bonding and can be further diversified via cross-coupling reactions. Class-level data suggest that bromo-substituted pyrimidines exhibit low-nanomolar inhibition of Plasmodium falciparum kinases [1]. The target compound is suitable for use as a core scaffold in antimalarial drug discovery programs or general kinase inhibitor SAR studies.

Agrochemical Research: Fungicide Development

Structurally related 2-cyclopropyl-4-methylpyrimidine derivatives have demonstrated high fungicidal activity against Botrytis cinerea and Sclerotinia sclerotiorum [2]. The target compound retains the essential cyclopropyl-pyrimidine core and can be evaluated as a lead for novel crop protection agents.

Synthetic Methodology: Cross-Coupling Building Block

The aryl bromide functionality is amenable to Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions. Patents describing methods for preparing substituted pyrimidines explicitly include 4-bromophenyl as a key substituent [3]. Researchers can use this compound to rapidly generate diverse libraries of 5-aryl pyrimidines.

Physicochemical Profiling: Lipophilicity Reference Standard

With a computed XLogP3-AA of 3.5 [4], the target compound falls within the optimal range for oral bioavailability. It can serve as a reference standard in assays measuring logD, membrane permeability, and metabolic stability, particularly when compared to non-brominated or non-cyclopropyl analogs.

Application
Selection Property
Validation Focus
Kinase inhibitor research
4-Bromophenyl synthetic handle for halogen bonding and cross-coupling diversification
Kinase panel screening context; target engagement assay review
Agrochemical screening
Cyclopropyl-pyrimidine core associated with fungicidal assay response
Botrytis cinerea and Sclerotinia sclerotiorum assay validation
Synthetic methodology
Aryl bromide site for Suzuki-Miyaura and Buchwald-Hartwig coupling
Palladium-catalyzed cross-coupling reaction scope
Physicochemical profiling
Moderate lipophilicity (computed XLogP context)
logD, permeability, and metabolic stability assay context

All applications are research-use contexts; class-level inference requires per-assay validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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